H-Pyr-His-Pro-OH.CH3CO2H
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H25N5O7 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21N5O5.C2H4O2/c22-13-4-3-10(19-13)14(23)20-11(6-9-7-17-8-18-9)15(24)21-5-1-2-12(21)16(25)26;1-2(3)4/h7-8,10-12H,1-6H2,(H,17,18)(H,19,22)(H,20,23)(H,25,26);1H3,(H,3,4)/t10-,11-,12-;/m0./s1 |
InChI Key |
NQBSMLVZZGASJD-LFELFHSZSA-N |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)O |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of H Pyr His Pro Oh
Solid-Phase Peptide Synthesis Approaches for Pyroglutamyl-Histidyl-Proline Tripeptides
Solid-phase peptide synthesis (SPPS) has emerged as a highly efficient method for the synthesis of pyroglutamyl-histidyl-proline tripeptides, offering advantages in terms of ease of purification and the ability to automate the process. The most commonly employed strategy utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the temporary protection of the α-amino group of the amino acids.
A critical aspect of SPPS is the choice of the solid support (resin). For the synthesis of peptides with a C-terminal proline, the selection of the resin is crucial to prevent the formation of diketopiperazine, a common side reaction involving the N-terminal dipeptide. The use of bulky and acid-sensitive resins, such as the 2-chlorotrityl resin, has been shown to effectively suppress diketopiperazine formation. nih.gov This resin allows for the cleavage of the peptide under mild acidic conditions, preserving the integrity of the final product.
The coupling of the amino acids is another key step in SPPS. A variety of coupling reagents can be utilized, with the combination of dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxybenzotriazole (HOBt) being a widely used and effective choice for activating the carboxyl group of the incoming amino acid. nih.gov The bulky nature of the 2-chlorotrityl resin, combined with efficient coupling reagents, facilitates the successful synthesis of the desired tripeptide.
The general steps for the solid-phase synthesis of H-Pyr-His-Pro-OH are outlined below:
| Step | Description | Reagents/Conditions |
| 1. Resin Loading | The C-terminal amino acid (Proline) is attached to the solid support (e.g., 2-chlorotrityl resin). | Fmoc-Pro-OH, Diisopropylethylamine (DIPEA) |
| 2. Deprotection | The Fmoc protecting group is removed from the proline residue to expose the free amine. | 20% Piperidine in Dimethylformamide (DMF) |
| 3. Coupling | The next amino acid (Histidine) is activated and coupled to the proline on the resin. | Fmoc-His(Trt)-OH, DCC, HOBt |
| 4. Deprotection | The Fmoc group is removed from the histidine residue. | 20% Piperidine in DMF |
| 5. Coupling | The N-terminal pyroglutamic acid is coupled to the dipeptide on the resin. | pGlu-OH, DCC, HOBt |
| 6. Cleavage | The completed tripeptide is cleaved from the resin. | Trifluoroacetic acid (TFA) with scavengers |
| 7. Purification | The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). |
Solution-Phase Synthesis Strategies and Optimization for H-Pyr-His-Pro-OH
While solid-phase synthesis is often preferred for its convenience, solution-phase synthesis remains a valuable and viable method for the preparation of H-Pyr-His-Pro-OH and its analogues, particularly for large-scale production. polypeptide.com This approach involves the stepwise coupling of amino acid derivatives in a suitable solvent, followed by purification of the intermediate products at each step.
One of the key challenges in solution-phase peptide synthesis is maintaining the solubility of the growing peptide chain. Careful selection of protecting groups and solvents is essential to ensure that the intermediates remain in solution, allowing for efficient coupling reactions.
Various coupling methods have been successfully applied in the solution-phase synthesis of TRH analogues. The pentafluorophenyl ester method, for instance, has been utilized to synthesize a range of tripeptides with high central nervous system activity. nih.gov This method involves the activation of the carboxylic acid of the N-terminal amino acid as a pentafluorophenyl ester, which then reacts with the free amine of the C-terminal amino acid or peptide fragment.
Strategies for Incorporation of Pyroglutamic Acid and Unique Amino Acid Residues
The N-terminal pyroglutamic acid (pGlu) residue is a hallmark of TRH and is crucial for its biological activity. There are two primary strategies for its incorporation into the peptide chain during synthesis:
Direct Coupling of Pyroglutamic Acid: This is the most straightforward approach, where pyroglutamic acid is coupled directly to the N-terminus of the His-Pro dipeptide. thieme-connect.de This can be achieved using standard coupling reagents like DCC/HOBt in both solid-phase and solution-phase synthesis.
Cyclization of N-terminal Glutamine: An alternative method involves incorporating an N-terminal glutamine (Gln) residue. The side-chain amide of glutamine can then be induced to cyclize, forming the pyroglutamyl ring. This cyclization can occur spontaneously or can be facilitated by specific reaction conditions, such as mild acid treatment. However, this method can sometimes lead to side reactions and may require careful optimization to ensure complete conversion to the desired pyroglutamyl peptide.
Chemical Modifications and Analogue Synthesis
Extensive chemical modifications of the H-Pyr-His-Pro-OH structure have been undertaken to develop analogues with altered biological activities, improved stability, and receptor selectivity. These modifications have targeted all three residues of the tripeptide.
Derivatization of the Pyroglutamyl N-terminus
The pyroglutamyl residue at the N-terminus has been a key target for modification. Researchers have synthesized analogues where the pyroglutamic acid is replaced with other cyclic structures or extended amino acids. For example, the replacement of pyroglutamic acid with pyro-2-aminoadipic acid has led to analogues with potent central nervous system activity. nih.gov Other modifications have included the introduction of various substituents on the pyroglutamyl ring to explore the impact on receptor binding and signaling.
| Modification | Example Analogue | Key Finding |
| Ring Expansion | pAad-Leu-Pro-NH2 | Increased CNS activity compared to TRH. nih.gov |
| Ring Substitution | N/A | Explored for altered receptor selectivity. |
| Bioisosteric Replacement | (R)- and (S)-3-oxocyclopentane-1-carboxylic acid | Did not bind or activate TRH receptors. nih.gov |
Modifications of the Histidyl Side Chain
The imidazole (B134444) ring of the central histidine residue is critical for the biological activity of TRH, and its modification has been a major focus of analogue design. A wide range of modifications have been introduced to the histidine side chain, including:
Alkylation: Introduction of alkyl groups (e.g., methyl, ethyl, propyl) at the N-1 (τ) or N-3 (π) positions of the imidazole ring. nih.gov
Halogenation: Incorporation of halogen atoms (e.g., Cl, Br, I) at the C-2 and/or C-5 positions of the imidazole ring. nih.gov
These modifications have been shown to significantly influence receptor binding affinity and selectivity for different TRH receptor subtypes. For instance, certain analogues with substitutions on the imidazole ring have demonstrated selectivity for the TRH receptor type 2 (TRH-R2). nih.gov
| Modification | Position on Imidazole Ring | Example Substituent | Impact on Activity |
| Alkylation | N-1 (τ) | Methyl, Isopropyl | Altered receptor selectivity. nih.gov |
| Alkylation | C-2 | Various alkyl groups | Investigated for receptor subtype selectivity. nih.gov |
| Halogenation | C-2 and/or C-5 | Cl, Br, I | Modulated receptor binding and functional activity. nih.gov |
Alterations to the Proline C-terminus (e.g., Free Acid vs. Amidation)
The C-terminus of the tripeptide, occupied by a proline residue, has also been a target for chemical modification. One of the most significant alterations is the conversion of the C-terminal carboxylic acid to a carboxamide (amidation). The native TRH is a C-terminal amide (H-Pyr-His-Pro-NH2), and this amidation is crucial for its biological activity. The free acid form (H-Pyr-His-Pro-OH) generally exhibits significantly lower potency.
Beyond amidation, other modifications to the proline residue have been explored. These include:
Homologues: Replacement of proline with its higher homologue, pipecolic acid, or other cyclic amino acids like thiazolidine-4-carboxylic acid and homoproline. nih.gov
These alterations at the C-terminus have led to the development of TRH analogues with diverse pharmacological profiles, including some with enhanced central nervous system effects and reduced hormonal activity. nih.gov
| C-terminal Modification | Example Analogue | Key Feature |
| Amidation | H-Pyr-His-Pro-NH2 (TRH) | Essential for high biological activity. |
| Free Acid | H-Pyr-His-Pro-OH | Significantly lower potency than the amide. |
| Proline Ring Substitution | Glp-His-Hyp-OH | Introduction of a hydroxyl group to alter conformation. nih.gov |
| Proline Homologues | pAad-Leu-Pip-NH2 | Replacement of proline with pipecolic acid. nih.gov |
Prodrug Design and Bioreversible Derivatization Strategies
The therapeutic application of Thyrotropin-releasing hormone (TRH), chemically known as H-Pyr-His-Pro-OH, for central nervous system (CNS) disorders is significantly hampered by its inherent pharmacokinetic limitations. The native tripeptide exhibits a very short plasma half-life of approximately 6-10 minutes and poor transport across the blood-brain barrier (BBB) due to its high hydrophilicity (logP = -2.46). mdpi.com These properties necessitate the administration of high doses to achieve therapeutic concentrations in the brain, which can lead to undesirable endocrine effects. mdpi.com To overcome these challenges, various prodrug and bioreversible derivatization strategies have been developed. These approaches aim to transiently modify the physicochemical properties of TRH or its analogs to enhance metabolic stability and facilitate CNS penetration, followed by bioactivation to the parent compound within the brain. mdpi.com
A primary strategy involves the chemical modification of TRH analogs to increase their lipophilicity, a key factor for passive diffusion across the BBB. For instance, the centrally selective TRH analog, [Leu²]TRH (pGlu-Leu-Pro-NH₂), which shows a reduced endocrine effect, still possesses poor lipophilicity (logP = -1.67), limiting its brain uptake. mdpi.com To address this, highly lipophilic prodrugs of [Leu²]TRH were designed, achieving a calculated logP of 6.20, although this extreme lipophilicity led to poor water solubility. mdpi.com
Another sophisticated approach focuses on creating prodrugs that are substrates for enzymes preferentially expressed in the brain. This strategy allows for targeted release of the active drug within the CNS. One such enzyme is prolyl oligopeptidase (POP), which is abundant in the brain. mdpi.com A novel prodrug design incorporates a POP-sensitive linker, such as a diprolyl moiety, into the structure. mdpi.com For example, a prototype prodrug, C12-C12-Pro-Pro-Gln-His-Pro-NH₂, was synthesized. This molecule features two 2-aminododecanoyl (C12) residues as lipoamino acids (LAAs) to increase lipophilicity, a di-prolyl linker sensitive to POP, and a Gln-His-Pro-NH₂ sequence, which is subsequently converted to TRH in the brain by the enzyme glutaminyl cyclase. mdpi.com
The metabolic stability of these prodrugs is a critical aspect of their design. In vitro studies are essential to evaluate their half-life in biological matrices. As shown in the table below, the modification of TRH into a prodrug form can dramatically increase its stability in plasma.
Table 1: In Vitro Metabolic Stability of TRH and a Prototype Prodrug
| Compound | Matrix | Half-life (t½) |
|---|---|---|
| H-Pyr-His-Pro-OH (TRH) | Plasma | 6–10 minutes mdpi.com |
| C12-C12-Pro-Pro-Gln-His-Pro-NH₂ (Prodrug) | Mouse Plasma | 100 ± 7 minutes mdpi.com |
This table illustrates the significant improvement in plasma stability of a TRH prodrug compared to the parent compound.
Bioreversible derivatization also includes the esterification of TRH analogs. For the TRH-like peptide pGlu-Glu-Pro-NH₂, prodrugs were synthesized by esterifying the glutamic acid side-chain with long-chain primary alcohols. This modification enhances lipophilicity and, consequently, affinity for lipid membranes, which is a predictor of BBB transport. nih.gov The effectiveness of these prodrugs was demonstrated by an enhanced analeptic activity in mice, indicating successful CNS delivery and bioactivation. nih.gov
The change in lipophilicity is a key design parameter for these prodrugs. The partition coefficient (logP) is used to quantify this property, with higher values indicating greater lipid solubility.
Table 2: Lipophilicity of TRH and Related Analogs
| Compound | Calculated logP |
|---|---|
| H-Pyr-His-Pro-OH (TRH) | -2.46 mdpi.com |
| [Leu²]TRH | -1.67 mdpi.com |
| [Leu²]TRH Prodrug | 6.20 mdpi.com |
This table shows the progression of lipophilicity from the parent TRH to an analog and its corresponding highly lipophilic prodrug.
The in vivo efficacy of these strategies has been validated in preclinical models. For instance, the antidepressant-like effect of the C12-C12-Pro-Pro-Gln-His-Pro-NH₂ prodrug was found to be statistically comparable to the direct administration of an equimolar dose of TRH, confirming that the prodrug successfully delivers and releases the active peptide in the brain. mdpi.com Furthermore, studies with the TRH analog CG3703 have shown that centrally active analogs can significantly improve neurological outcomes and survival after experimental brain injury, underscoring the therapeutic potential of these compounds. nih.gov
Enzymatic Metabolism and Degradation Pathways of Pyroglutamyl Histidyl Proline
Role of Pyroglutamyl Peptidases in Tripeptide Hydrolysis
The initial and rate-limiting step in the breakdown of pyroglutamyl-histidyl-proline is the hydrolysis of the pyroglutamyl-histidyl (pGlu-His) bond. nih.gov This crucial cleavage is primarily mediated by a specific class of enzymes known as pyroglutamyl peptidases. nih.govnih.gov
Specificity of Pyroglutamyl Peptidase-II (PPII) Towards Pyroglutamyl-Histidyl-Proline
Pyroglutamyl Peptidase-II (PPII), also known as thyroliberinase or TRH-degrading ectoenzyme, is a highly specialized metallopeptidase with a pronounced specificity for TRH and its analogues. frontiersin.orgportlandpress.comnih.gov This membrane-bound ectoenzyme is strategically positioned to inactivate extracellular TRH, thereby terminating its signaling cascade. nih.govportlandpress.com
PPII exhibits a narrow substrate specificity, primarily cleaving the pGlu-His bond in tripeptides. nih.govwikipedia.org It does not typically hydrolyze other pyroglutamyl-containing peptides, highlighting its specific role in TRH metabolism. portlandpress.com Studies have shown that while the enzyme can cleave pGlu-His-tripeptidyl naphthylamides, it is inactive against the dipeptide pGlu-His-NA and the tetrapeptide pGlu-His-Pro-Ala-NA, underscoring its preference for a tripeptide structure. nih.gov The specificity of PPII is so pronounced that it is considered the first identified neuropeptide-specific peptidase. nih.gov This exclusivity suggests that PPII is the primary enzyme responsible for the extracellular degradation of TRH. portlandpress.com
In contrast, Pyroglutamyl Peptidase-I (PPI) is a more ubiquitous cytosolic cysteine protease with broader substrate specificity, capable of cleaving the N-terminal pyroglutamyl residue from various peptides. oup.comdcu.ie However, its role in the specific extracellular degradation of TRH is considered less significant than that of PPII. nih.gov
Kinetic Characterization of Enzymatic Cleavage
The enzymatic breakdown of both TRH (pGlu-His-Pro-NH2) and its deamidated form, pGlu-His-Pro-OH, follows mixed zero-order and first-order kinetics. nih.gov At lower substrate concentrations, the degradation exhibits first-order kinetics. nih.gov
Studies in human plasma have determined the degradation half-life of pGlu-His-Pro-OH to be approximately 27 minutes under first-order kinetic conditions. nih.gov The initial cleavage of the pGlu-His bond is the principal step in this process. nih.gov
Further kinetic studies have been performed on enzymes from various tissues. For instance, the apparent Michaelis constant (Km) of pancreatic enzymes for TRH was found to be 2.2 x 10⁻⁵ M, with a maximum velocity (Vmax) of 45 pmol/min. karger.comkarger.com In rabbit brain, the Km and Vmax for the hydrolysis of a TRH analog by purified PPII were similar to those for TRH itself. nih.gov
Table 1: Kinetic Parameters of TRH Degradation
| Tissue/Enzyme Source | Substrate | Km (M) | Vmax (pmol/min) | Half-life (min) |
|---|---|---|---|---|
| Human Plasma | pGlu-His-Pro-OH | - | - | 27 nih.gov |
| Pancreatic Homogenates | TRH | 2.2 x 10⁻⁵ karger.comkarger.com | 45 karger.comkarger.com | - |
| Rabbit Brain PPII | TRH Analog | Similar to TRH nih.gov | Similar to TRH nih.gov | - |
Identification and Characterization of Tripeptide Metabolites
The enzymatic degradation of pyroglutamyl-histidyl-proline yields specific metabolites that have their own biological significance and subsequent metabolic fates. nih.gov
Formation of Histidyl-Proline Amide and Cyclo(His-Pro)
The cleavage of the pGlu-His bond in TRH by pyroglutamyl peptidases results in the formation of histidyl-proline amide (His-Pro-NH2). nih.gov This dipeptide is a primary metabolite and serves as a precursor for another significant molecule, cyclo(His-Pro). nih.govmdpi.com
The formation of cyclo(His-Pro), a diketopiperazine, can occur through the spontaneous, non-enzymatic cyclization of His-Pro-NH2. mdpi.com This process is pH-dependent. mdpi.com In human plasma, this cyclization is a minor pathway, accounting for less than 4% of the degradation of His-Pro-NH2. nih.gov The major degradation route for His-Pro-NH2 in plasma is the hydrolysis of the peptide bond to yield histidine and proline amide (67%), followed by deamidation to histidyl-proline (His-Pro) (29%). nih.gov
However, in the central nervous system, the formation of cyclo(His-Pro) from TRH is a well-characterized pathway. oup.comoup.com It is considered an endogenous cyclic dipeptide with various regulatory roles. mdpi.comresearchgate.net
Subsequent Degradation Pathways of Diketopiperazine Metabolites
Once formed, cyclo(His-Pro) is notably resistant to further degradation by peptidases, which contributes to its stability and potential for sustained biological activity. oup.comgoogle.com Its degradation pathways are not as clearly defined as those of its linear precursors. Research suggests that cyclo(His-Pro) can be found in various tissues and body fluids, indicating its persistence. oup.comoup.com While the exact enzymes responsible for its catabolism are not fully elucidated, its presence in processed foods suggests a high degree of stability. mdpi.comresearchgate.net
Regulation of Pyroglutamyl Peptidase Activity by Biological Factors
The activity of pyroglutamyl peptidases, particularly PPII, is not static but is subject to regulation by various biological factors, which in turn modulates the degradation of pyroglutamyl-histidyl-proline and TRH. nih.gov
PPII activity is influenced by hormonal status. For example, thyroid hormones have been shown to up-regulate PPII activity in the anterior pituitary and tanycytes of the hypothalamus. oup.comnih.gov This creates a feedback loop where thyroid hormones can enhance the degradation of TRH, thereby regulating their own production. nih.gov Estrogen administration has also been found to stimulate PPII activity in the rat anterior pituitary. oup.com
Furthermore, factors related to metabolic state, such as body weight and fasting, can influence PPII activity. oup.comoup.com Studies have shown a positive correlation between body mass index and serum PPII activity. oup.com Fasting has been observed to enhance PPII activity in the tanycytes of the hypothalamus, suggesting a role in energy homeostasis. oup.com In GH3 cells, a pituitary tumor cell line, activators of protein kinase C have been shown to down-regulate PPII mRNA levels, indicating a role for intracellular signaling pathways in the regulation of this enzyme. nih.gov
Enzymatic Stability of H-Pyr-His-Pro-OH and its Analogues
The therapeutic utility of many neuropeptides, including Pyroglutamyl-Histidyl-Proline (H-Pyr-His-Pro-OH), also known as Thyrotropin-Releasing Hormone (TRH), is often limited by their rapid degradation by various enzymes in the body. sci-hub.ru This inherent metabolic instability leads to a short biological half-life, which curtails the duration of its effects. sci-hub.rugoogle.com Consequently, significant research has been directed towards understanding the enzymatic degradation pathways of TRH and developing structurally modified analogues with enhanced stability. researchgate.net
The primary routes of TRH metabolism involve enzymatic cleavage at two main sites. researchgate.net One major pathway is the hydrolysis of the N-terminal pyroglutamyl (pGlu) residue by pyroglutamyl peptidases (also called pyroglutamate (B8496135) aminopeptidases), which are found in plasma and various tissues. sci-hub.rudcu.ie Another key degradation pathway is the deamidation at the C-terminus, which converts the terminal prolineamide to a proline free acid (TRH-OH). google.comresearchgate.net
To overcome this rapid breakdown, numerous analogues have been synthesized by modifying one or more of the three amino acid residues of the TRH molecule. researchgate.net The goal of these modifications is to create compounds that are more resistant to enzymatic attack while retaining or even enhancing biological activity. sci-hub.ru Greater stability against enzymatic degradation has been shown to correlate with improved activity of analogues in the central nervous system. sci-hub.ru
Detailed Research Findings
Research into the enzymatic stability of TRH and its analogues has yielded specific data on their degradation rates in biological media. For instance, studies using mouse plasma and brain homogenate have quantified the half-life of TRH and compared it to newly designed, more stable analogues. In these experiments, TRH itself was degraded relatively quickly, whereas the novel analogues demonstrated significantly greater stability. mdpi.com
One study measured the half-life of TRH to be 11 minutes in mouse plasma and 16 minutes in brain homogenate. mdpi.com In stark contrast, a series of novel pyridinium-containing TRH analogues remained largely intact, with less than 10% degradation observed over a two-hour period in the same tissues. mdpi.com This highlights the success of specific chemical modifications in protecting the peptide backbone from enzymatic cleavage.
Table 1: Comparative Half-Life of TRH and Its Analogues
This table presents the half-life (t1/2) of TRH compared to a set of its novel, stabilized analogues in mouse plasma and brain homogenate. The data indicates a significant increase in stability for the analogues.
| Compound | Half-Life in Plasma (min) | Half-Life in Brain Homogenate (min) | Degradation in 2 hours |
| TRH (H-Pyr-His-Pro-OH) | 11 | 16 | >90% |
| Novel Analogues (n=1-4) | Very Stable | Very Stable | <10% |
| Data sourced from Prokai, L., et al. (2002). mdpi.com |
Further studies have focused on specific enzymes, such as Pyroglutamyl-Peptidase II (PPII), a key enzyme in TRH degradation. researchgate.net To probe the active site of this enzyme and develop compounds that could resist its action, researchers have synthesized TRH analogues and measured their inhibitory activity. One approach involved replacing the histidine residue of TRH with asparagine (Asn), which resulted in a competitive inhibitor of PPII. researchgate.net
Building on this, a series of analogues based on the Glp-Asn-Pro-NH₂ structure were created and tested. By extending the C-terminus with hydrophobic amino acids, researchers developed highly potent PPII inhibitors. These compounds not only resisted degradation but actively inhibited the enzyme, thereby protecting endogenous TRH from breakdown. researchgate.net The most potent of these, Glp-Asn-Pro-Tyr-Trp-Trp-7-amido-4-methylcoumarin, displayed an inhibition constant (Ki) of 1 nM, making it a powerful tool for studying TRH metabolism. researchgate.net
Table 2: Inhibition of Pyroglutamyl-Peptidase II (PPII) by TRH Analogues
This table shows the inhibitory constants (Ki) for a selection of TRH analogues against the PPII enzyme. Lower Ki values indicate more potent inhibition.
| Compound | Inhibition Constant (Ki) |
| Glp-Asn-Pro-NH₂ | 17.5 µM |
| Glp-Asn-Pro-Tyr-Trp-Trp-7-amido-4-methylcoumarin | 1 nM |
| Data sourced from El-Kattan, A. F., et al. (2003). researchgate.net |
The enzymatic stability of TRH-related compounds has also been assessed in other contexts. For example, a pseudo-peptide combining a fragment of TRH with dopamine (B1211576) (pGlu-His-Dopamine) was subjected to degradation by porcine serum and brain homogenate. nih.gov Analysis showed that pyroglutamic acid was liberated in both serum and brain digests, indicating cleavage by pyroglutamyl peptidases. nih.gov After a three-minute incubation, approximately 3% of the compound was degraded in serum and 0.70% in brain homogenate, demonstrating the susceptibility of the pGlu-His bond to enzymatic attack even in modified structures. nih.gov
These findings collectively underscore the challenges posed by the enzymatic degradation of H-Pyr-His-Pro-OH and the significant progress made in developing stabilized analogues through rational drug design.
Molecular Interactions and Receptor Pharmacology of Pyroglutamyl Histidyl Proline
Ligand-Receptor Binding Kinetics and Thermodynamics (e.g., TRH Receptor Subtypes)
The interaction between Pyroglutamyl-Histidyl-Proline and its receptors is characterized by high-affinity binding. Both TRH-R1 and TRH-R2 exhibit similar binding affinities for the endogenous ligand, TRH. frontiersin.orged.ac.uk Studies using radiolabeled TRH ([³H]TRH) have determined the dissociation constants (Kd) to be approximately 13 nM for human, mouse, and rat TRH-R1, and 9 nM for TRH-R2. ed.ac.uksemanticscholar.org
The binding of Pyroglutamyl-Histidyl-Proline to its receptor is a complex process involving extensive interactions between the tripeptide's side chains and the receptor's binding pocket. nih.gov The receptor's binding pocket is described as Y-shaped and amphipathic, with both positively charged and hydrophobic regions. nih.gov All three amino acid residues of the tripeptide—pyroglutamic acid, histidine, and proline—are crucial for this interaction, and any modification to these residues can alter the binding affinity for the receptor subtypes. researchgate.net
Structural analysis reveals that the pyroglutamyl residue of TRH docks into a hydrophobic cavity within the receptor, while the imidazole (B134444) ring of the histidine residue fits into another cavity formed by several key amino acid residues of the receptor. nih.gov The prolineamide group also forms important interactions within the binding pocket. nih.gov Mutations in these key pocket residues have been shown to dramatically decrease the receptor's activation in response to TRH, highlighting the specificity and importance of these interactions. nih.gov
| Receptor Subtype | Ligand | Dissociation Constant (Kd) |
|---|---|---|
| TRH-R1 (human, mouse, rat) | [³H]TRH | 13 nM ed.ac.uksemanticscholar.org |
| TRH-R2 | [³H]TRH | 9 nM ed.ac.uksemanticscholar.org |
Mechanisms of Receptor Activation by Pyroglutamyl-Histidyl-Proline
The binding of Pyroglutamyl-Histidyl-Proline to the TRH receptor induces a conformational change in the receptor, leading to its activation. nih.gov This activation process involves a significant outward displacement of the cytoplasmic end of the receptor's sixth transmembrane (TM6) helix. nih.gov This structural rearrangement is a hallmark of class A GPCR activation and is essential for the subsequent coupling to intracellular G proteins. nih.gov
Upon binding, the tripeptide stabilizes an active conformation of the receptor, allowing it to interact with and activate heterotrimeric G proteins. nih.govnih.gov The detailed interactions between each amino acid of the tripeptide and specific residues within the receptor's binding pocket are critical for triggering these conformational changes and initiating downstream signaling. nih.gov
G Protein-Coupled Receptor (GPCR) Signaling Cascades Mediated by the Tripeptide
The TRH receptor is primarily coupled to G proteins of the Gq/11 family. frontiersin.orgguidetopharmacology.org Upon activation by Pyroglutamyl-Histidyl-Proline, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. nih.gov This leads to the dissociation of the Gαq/11 subunit from the Gβγ dimer. cusabio.com
The activated Gαq/11 subunit then stimulates the enzyme phospholipase Cβ (PLCβ). frontiersin.orgguidetopharmacology.org PLCβ catalyzes the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgguidetopharmacology.org IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytosol. guidetopharmacology.org The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). nih.govguidetopharmacology.org
While the primary signaling pathway involves Gq/11, there is evidence suggesting that the TRH receptor can also couple to other G protein classes, such as Gs and Gi, under certain conditions, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels. frontiersin.org
Post-Receptor Signaling Pathways and Downstream Effects
The initial signaling events at the receptor level trigger a complex network of downstream pathways that mediate the diverse physiological effects of Pyroglutamyl-Histidyl-Proline.
The activation of the TRH receptor leads to the stimulation of several phosphosignaling pathways. One of the key pathways activated is the mitogen-activated protein kinase (MAPK) cascade, particularly the ERK/MAPK pathway. frontiersin.org This activation can occur through both PKC-dependent and PKC-independent mechanisms. frontiersin.org The Gβγ subunits released from G protein activation may play a role in the PKC-independent activation of ERK1/2. frontiersin.org
Furthermore, recent studies have revealed that TRH receptor activation leads to widespread alterations in numerous phosphosignaling pathways. These include signal transduction involving small GTPases like Ras and Rho, as well as Ser/Thr- and Tyr-protein kinases. nih.govdntb.gov.ua The activation of proline-rich tyrosine kinase 2 (Pyk2) and its association with Src kinases are critically dependent on the increase in intracellular Ca²⁺ concentration induced by neuropeptides. nih.gov This Pyk2/Src complex is crucial for the subsequent activation of the Ras-ERK pathway. nih.gov
Adaptor proteins, particularly β-arrestins, play a crucial role in modulating TRH receptor signaling. nih.gov Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins bind to the receptor. pnas.orgbiologists.com This binding has several consequences: it sterically hinders the receptor's coupling to G proteins, leading to signal desensitization, and it targets the receptor for internalization via clathrin-coated pits. biologists.comduke.eduresearchgate.net
Beyond their role in desensitization and internalization, β-arrestins also function as signal transducers themselves. duke.eduannualreviews.org They can act as scaffolds, bringing together components of signaling cascades, such as the MAPK pathway (Raf-1, MEK1, and ERK1/2), thereby facilitating signal propagation. nih.govduke.edu Interestingly, for the TRH receptor, the activation of MAPK signaling pathways does not appear to require the recruitment of β-arrestin. nih.gov However, β-arrestin2 is a key factor in determining the specific phosphorylation events that occur after TRH receptor activation, suggesting it plays a critical role in the differential regulation of phosphosignaling pathways. nih.gov
Exploration of Non-Canonical Receptor Interactions or Modulatory Effects
Beyond its classical interaction with TRH receptors, Pyroglutamyl-Histidyl-Proline and its analogs have been explored for other potential interactions and modulatory effects. For instance, some TRH analogs have been shown to bind to central TRH receptors that may be pharmacologically distinct from those in the pituitary. alzdiscovery.org
Pyroglutamyl-Histidyl-Proline can also exert neuromodulatory effects by influencing the release and action of other neurotransmitters. imrpress.com It has been shown to modulate the effects of glutamate (B1630785), GABA, acetylcholine (B1216132), norepinephrine, and dopamine (B1211576). imrpress.com For example, in some brain regions, TRH can potentiate the excitatory actions of acetylcholine and facilitate dopamine release. imrpress.com In the hippocampus, it can have biphasic effects on glutamate's actions. imrpress.com These findings suggest that the peptide can act indirectly by modulating the activity of other neurotransmitter systems. imrpress.com
Furthermore, research into TRH-related peptides, such as cyclo(His-Pro), has explored their potential to modulate catecholamine release, indicating a broader role for TRH-like structures in neuromodulation. nih.gov There is also evidence suggesting that TRH can directly excite certain neurons, like the hypocretin/orexin cells, and also have indirect modulatory effects on them by affecting presynaptic glutamate and GABA release. jneurosci.org
| Category | Protein/Pathway | Function in TRH Signaling |
|---|---|---|
| Receptors | TRH-R1 | Primary receptor for TRH, coupled to Gq/11. researchgate.netfrontiersin.org |
| TRH-R2 | Receptor subtype with similar TRH affinity to TRH-R1. researchgate.netfrontiersin.org | |
| G Proteins | Gq/11 | Primary G protein coupled to TRH receptors, activates PLCβ. frontiersin.orgguidetopharmacology.org |
| Gs | Potential secondary coupling, may modulate adenylyl cyclase. frontiersin.org | |
| Gi | Potential secondary coupling, may modulate adenylyl cyclase. frontiersin.org | |
| Second Messengers | IP3 (Inositol 1,4,5-triphosphate) | Stimulates intracellular Ca²⁺ release. guidetopharmacology.org |
| DAG (Diacylglycerol) | Activates Protein Kinase C (PKC). guidetopharmacology.org | |
| Ca²⁺ (Calcium) | Activates various downstream effectors, including PKC and Pyk2. guidetopharmacology.orgnih.gov | |
| Kinases | PKC (Protein Kinase C) | Activated by DAG and Ca²⁺, involved in MAPK activation. nih.govguidetopharmacology.org |
| MAPK/ERK | Activated downstream of TRH receptor, involved in cellular responses. frontiersin.org | |
| Pyk2 | Activated by Ca²⁺, forms complex with Src. nih.gov | |
| Src Kinase | Activated in a complex with Pyk2, involved in Ras activation. nih.gov | |
| Adaptor Proteins | β-arrestins | Mediate receptor desensitization, internalization, and can act as signal transducers. nih.govbiologists.com |
Biological Activities and Physiological Roles of Pyroglutamyl Histidyl Proline in in Vitro and Animal Models
Cellular Regulation and Proliferation Studies (e.g., Insulin-Producing Cells, Colon Epithelial Cells)
Research has highlighted the influence of pyroglutamyl-histidyl-proline on the regulation and proliferation of various cell types, most notably insulin-producing pancreatic β-cells and colon epithelial cells.
In the context of pancreatic β-cells, L-pyroglutamyl-L-histidyl-L-prolineamide (L-PHP), also known as TRH, has been shown to promote the proliferation of these insulin-producing cells nih.gov. The expression of L-PHP in the pancreas is believed to play a crucial role in pancreatic development during the early prenatal period nih.gov. Furthermore, the identification of the L-PHP receptor type-1 in the pancreas suggests the potential for autocrine and paracrine regulation of pancreatic function nih.gov. This indicates a direct role of the peptide in supporting the growth and maintenance of the insulin-producing cell population.
Studies on a related peptide, pyroGlu-His-Gly (pEHG), a known mitosis inhibitor in the colon, have provided insights into the potential mechanisms of action on colon epithelial cells. In non-tumorigenic colon epithelial cell lines (YAMC), pEHG was found to increase the intracellular concentration of cyclic AMP (cAMP) within 5-10 minutes of exposure nih.gov. This suggests that the peptide may exert its regulatory effects through a G protein-coupled receptor (GPCR) signaling pathway, a common mechanism for many pyroglutamyl-peptides nih.gov. However, in this particular study, pEHG did not affect cytosolic Ca2+ levels or the expression of proliferation and differentiation regulatory genes such as c-fos, egr-1, or fosB in YAMC cells nih.gov.
Table 1: Effects of Pyroglutamyl-Peptides on Cellular Regulation and Proliferation
| Cell Type | Peptide Studied | Key Findings | Reference |
|---|---|---|---|
| Insulin-Producing Cells | L-pyroglutamyl-L-histidyl-L-prolineamide (L-PHP) | Promotes proliferation. | nih.gov |
| Colon Epithelial Cells (YAMC) | pyroGlu-His-Gly (pEHG) | Increased intracellular cAMP. No effect on cytosolic Ca2+ or expression of c-fos, egr-1, fosB. | nih.gov |
Neuromodulatory Actions in Animal Models (e.g., CNS Activity States, Ethanol Narcosis Attenuation, Hypothermia Reversal)
Pyroglutamyl-histidyl-proline, in the form of TRH, exhibits significant neuromodulatory actions in the central nervous system (CNS) of animal models. These effects are particularly evident in the modulation of CNS activity states, such as the attenuation of ethanol-induced narcosis and the reversal of hypothermia.
Studies in mice have demonstrated that intraperitoneally administered TRH can antagonize ethanol-induced sleep and hypothermia without altering brain ethanol content nih.gov. This suggests a direct CNS-mediated effect of the peptide. The antagonism of ethanol narcosis by TRH has been observed in various animal species, including rats, hamsters, gerbils, and guinea pigs. The rapid onset of increased muscle tone and tremor in ethanol-treated mice following TRH administration aligns with the short half-life of the peptide in plasma.
Further investigations have shown that certain structural analogs of TRH also possess the ability to reduce ethanol-induced sleeping time and hypothermia. This indicates that the core structure of pyroglutamyl-histidyl-proline is crucial for these neuromodulatory effects. The ability of TRH to counteract ethanol narcosis is believed to be an extrapituitary action on the CNS.
Table 2: Neuromodulatory Effects of TRH in Animal Models
| Parameter | Animal Model | Effect of TRH | Reference |
|---|---|---|---|
| Ethanol-Induced Sleep | Mice, Rats, Hamsters, Gerbils, Guinea Pigs | Attenuation of narcosis. | |
| Ethanol-Induced Hypothermia | Mice | Reversal of hypothermia. | nih.gov |
| CNS Activity | Ethanol-treated mice | Increased muscle tone and tremor. |
Influence on Metabolic Pathways in Animal Systems (e.g., Glucose Metabolism, Thermogenesis)
The components of pyroglutamyl-histidyl-proline and the closely related TRH have been shown to influence key metabolic pathways in animal systems, including glucose metabolism and thermogenesis.
L-PHP's activation of pancreatic β-cell Ca2+ flow and its stimulation of insulin synthesis and release suggest a direct involvement in glucose metabolism, separate from its effects via the central nervous system nih.gov. Animal models with a knockout of L-PHP expression exhibit hyperglycemia that cannot be reversed by the administration of thyroid hormone, directly implicating the absence of L-PHP in this metabolic dysregulation nih.gov.
Proline, a constituent amino acid, plays a significant role in metabolism, particularly in the synthesis of arginine, polyamines, and glutamate (B1630785) nih.gov. Proline metabolism is intricately linked to energy homeostasis and cellular stress responses through the proline-pyrroline-5-carboxylate (P5C) cycle, which can influence mitochondrial function and oxidative balance nih.gov. Elevated plasma levels of proline have been observed in individuals with obesity and type 2 diabetes, suggesting a potential link between proline metabolism and systemic glucose homeostasis disruption. Prolonged exposure of pancreatic cells to proline has been shown to increase basal insulin secretion while decreasing glucose-stimulated insulin secretion.
Impact on Gene Expression Profiles in Specific Tissues or Cell Lines (e.g., Pancreas)
Pyroglutamyl-histidyl-proline has been found to exert a notable impact on gene expression profiles in specific tissues, particularly the pancreas.
L-PHP has been recently discovered to affect a broad array of gene expression in the pancreas, including genes for various growth factors nih.gov. The signaling pathways linking L-PHP to the phosphorylation of the Epidermal Growth Factor (EGF) receptor suggest that this peptide may be a critical factor in adult β-cell regeneration nih.gov. This modulation of gene expression related to growth and regeneration underscores the peptide's potential therapeutic applications in conditions like diabetes.
While not a direct study on pyroglutamyl-histidyl-proline, research on the related peptide pEHG in non-tumorigenic colon epithelial cells showed no effect on the expression of the immediate-early genes c-fos, egr-1, or fosB nih.gov. This highlights that the effects of pyroglutamyl-peptides on gene expression can be highly specific to the peptide structure and the cell type.
Studies on Specific Cellular and Subcellular Processes (e.g., β-cell Ca2+ flow, Apoptosis, Regeneration)
Investigations into the effects of pyroglutamyl-histidyl-proline have shed light on its role in specific cellular and subcellular processes, including β-cell calcium signaling, apoptosis, and cellular regeneration.
L-PHP has been shown to activate Ca2+ flow in pancreatic β-cells, a critical step in the stimulation of insulin synthesis and release nih.gov. This indicates a direct modulatory role of the peptide on the intricate machinery of insulin secretion.
In the context of cellular survival and regeneration, L-PHP may protect β-cells from apoptosis and initiate their regeneration during pancreatic damage in adult pancreas nih.gov. This protective effect is thought to be mediated through signal pathways involving growth hormone in the β-cells nih.gov. The link between L-PHP and EGF receptor phosphorylation further supports its role as a potential factor in adult β-cell regeneration, which could involve the differentiation of adult stem cells nih.gov. Proline, as a constituent amino acid, has also been identified as a potent antioxidant and an inhibitor of programmed cell death in certain contexts, effectively quenching reactive oxygen species (ROS) and preventing apoptosis.
Neuroprotective and Anti-Apoptotic Mechanisms in Preclinical Models
Preclinical studies have begun to uncover the neuroprotective and anti-apoptotic mechanisms associated with pyroglutamyl-histidyl-proline and its analogs.
A study on a novel TRH analogue, PYR-l-(2,5-Dibromo), demonstrated significant neuroprotective effects against glutamate-induced toxicity in cortical neurons from neonatal rats nih.gov. Pre-treatment with this analogue resulted in significant neuroprotection, with the effect being more sustained at lower doses. The neuroprotective potential of this analogue is attributed to a reduction in excitotoxicity and oxidative stress nih.gov. These events are known to generate reactive oxygen species and lead to a reduction in endogenous antioxidants like glutathione, a process that was attenuated by the TRH analogue nih.gov.
These findings suggest that TRH and its related peptides may exert their neuroprotective effects, in part, through the heterologous downregulation of Group I metabotropic glutamate receptors, thereby preventing the cascade of events that lead to oxidative burst and neuronal cell death nih.gov. The ability of proline-containing peptides to protect brain tissues from ischemic injury further supports the neuroprotective role of this class of compounds frontiersin.org.
Regulation of Food Intake and Satiety in Animal Models
The regulation of food intake and the promotion of satiety are well-documented physiological roles of pyroglutamyl-histidyl-proline in animal models.
Peripheral injection of TRH has been shown to generally produce a transient anorexic effect. The constituent amino acids, proline and histidine, also play a role in the regulation of food intake. Studies in male Wistar rats have shown that proline can inhibit the suppressive effect of histidine on food intake and the accumulation of body fat nih.gov.
The mechanisms underlying the regulation of food intake by peptides are complex, involving the gut-brain axis. Peptides can interact with enteroendocrine cell receptors, leading to the release of anorexigenic gut hormones such as cholecystokinin (CCK), glucagon-like peptide-1 (GLP-1), and peptide YY (PYY) mdpi.com. These hormones act as short-term peripheral satiety signals, reducing appetite and food intake frontiersin.org. GLP-1, for instance, slows gastric emptying and regulates satiety by signaling through the vagus nerve mdpi.com. The interaction of food-derived peptides with peripheral opioid receptors can also indirectly induce gluconeogenesis, which contributes to the maintenance of satiety and a reduction in food intake frontiersin.org.
Table 3: Role of Pyroglutamyl-Histidyl-Proline and its Constituents in Food Intake Regulation
| Compound/Component | Animal Model | Effect on Food Intake | Reference |
|---|---|---|---|
| TRH (peripheral injection) | General | Transient anorexic effect. | |
| Proline | Male Wistar Rats | Inhibits the suppressive effect of histidine on food intake. | nih.gov |
| Histidine | Male Wistar Rats | Suppressive effect on food intake. | nih.gov |
Structure Activity Relationship Sar Studies of Pyroglutamyl Histidyl Proline Analogues
Impact of Amino Acid Substitutions on Receptor Binding Affinity and Selectivity
The substitution of amino acids at different positions within the pyroglutamyl-histidyl-proline backbone has profound effects on the analogue's affinity and selectivity for its receptors, primarily the TRH receptor subtypes TRH-R1 and TRH-R2. researchgate.net
Systematic amino acid scanning has revealed that substitutions at each position can either enhance or diminish receptor binding. For instance, in studies of other peptide hormones, replacing a specific amino acid with alanine (B10760859) or asparagine has been shown to decrease receptor binding, while substitution with tyrosine can lead to an increase in affinity. researchgate.netplos.org Computational predictions combined with experimental testing have been employed to identify substitutions that improve binding affinity. In one such study, replacing specific amino acids in a peptide led to analogues with significantly improved binding. nih.gov
The selectivity of analogues for different receptor subtypes is a critical aspect of SAR studies. For example, modifications to the pGlu and His residues of TRH have yielded analogues with selectivity for TRH-R2 over TRH-R1. researchgate.net Specifically, substituting the C-2 position of the imidazole (B134444) ring of histidine with a propyl group resulted in an analogue with 12-fold selectivity for the TRH-R2 receptor. researchgate.net Conversely, other substitutions can lead to a loss of selectivity or a preference for TRH-R1. d-nb.info
Table 1: Impact of Amino Acid Substitutions on Receptor Binding
| Original Residue | Substitution | Effect on Receptor Binding | Reference |
|---|---|---|---|
| Histidine | Propyl group at C-2 of imidazole ring | 12-fold selectivity for TRH-R2 | researchgate.net |
| Phenylalanine (in other peptides) | Alanine or Asparagine | Decreased receptor binding | researchgate.netplos.org |
| Phenylalanine (in other peptides) | Tyrosine | Increased receptor binding | researchgate.netplos.org |
| Glutamine (in other peptides) | Glutamic acid, Isoleucine, Leucine, Methionine, Tyrosine | Predicted to increase binding energy | nih.gov |
| Alanine (in other peptides) | Isoleucine | Improved binding affinity | nih.gov |
| Glycine (in other peptides) | Arginine | Improved binding affinity | nih.gov |
Effects of N-terminal Pyroglutamyl Moiety Modifications on Biological Activity
The N-terminal pyroglutamyl (pGlu) residue is crucial for the biological activity of TRH and its analogues. Modifications to this moiety can significantly alter the peptide's stability and interaction with its receptors.
The formation of the N-terminal pGlu from a glutamine precursor is an important maturation step for many peptides and hormones, protecting them from proteolytic degradation. portlandpress.com This modification has been shown to be essential for the full biological activity of chemokines like CX3CL1. portlandpress.com In the context of TRH, the pGlu residue is involved in the binding energy of the peptide to its receptors. researchgate.net
Replacing the pGlu residue with other cyclic structures has been explored to create analogues with altered properties. For example, replacing pGlu with l-pyro-2-aminoadipic acid (pAad) in combination with modifications to the histidine residue has produced analogues with potent activation of both TRH-R1 and TRH-R2. researchgate.net Thionation of the carbonyl carbon of the pyroglutamyl ring, replacing the oxygen with sulfur, has been shown to decrease binding affinity, potentially by reducing the hydrogen bonding capacity of the C=S group. d-nb.info
Influence of Histidyl Side Chain Modifications on Enzyme Inhibition and Receptor Activation
The histidine residue and its imidazole side chain are central to the biological function of TRH, playing a critical role in receptor activation and susceptibility to enzymatic degradation.
Modifications to the imidazole ring of histidine have been a major focus of SAR studies. Substitution at the N-1(τ) or C-2 position of the imidazole ring with various alkyl groups can lead to analogues with selective agonist activity for TRH-R2, showing little to no activation of TRH-R1. researchgate.net For instance, substituting the C-2 position with a propyl group creates a potent and selective TRH-R2 agonist. researchgate.net Molecular dynamics simulations suggest that the bulkiness of the substituent at the N-histidyl moiety can influence polar interactions within the active site, thereby affecting substrate binding. researchgate.net
Furthermore, the replacement of histidine with other amino acids has been shown to impact enzyme inhibition. For example, replacing histidine with asparagine in the TRH structure produces a competitive inhibitor of pyroglutamyl-peptidase II (PPII), an enzyme that degrades TRH. researchgate.netportlandpress.com This suggests that the imidazole side chain is a key determinant for substrate recognition by PPII. Studies on other enzymes have also highlighted the importance of the histidine residue, where its acylation can lead to enzyme inhibition. nih.gov The unique properties of the histidine imidazole ring, including its pKa and ability to act as both a hydrogen bond donor and acceptor, are fundamental to its role in enzyme catalysis and receptor interaction. rsc.org
Table 2: Effects of Histidyl Side Chain Modifications
| Modification | Resulting Effect | Reference |
|---|---|---|
| Substitution at N-1(τ) or C-2 of imidazole ring with alkyl groups | Selective agonism for TRH-R2 | researchgate.net |
| Replacement of Histidine with Asparagine | Competitive inhibition of pyroglutamyl-peptidase II (PPII) | researchgate.netportlandpress.com |
| Acylation of the histidine residue | Enzyme inhibition | nih.gov |
| Substitution of C-2 of imidazole ring with a propyl group | Potent and selective TRH-R2 agonism | researchgate.net |
Role of C-terminal Modifications (e.g., -OH vs. -NH2) on Biological Efficacy and Stability
Modifications at the C-terminus of pyroglutamyl-histidyl-proline analogues, such as the presence of a carboxyl group (-OH) versus an amide group (-NH2), significantly influence their biological efficacy and stability.
The C-terminal amide is a common feature in many biologically active peptides and is often crucial for their activity. frontiersin.org C-terminal amidation can neutralize the negative charge of the carboxyl group, which can be important for receptor interaction. sigmaaldrich.com It also enhances peptide stability by increasing resistance to proteolysis by carboxypeptidases. frontiersin.orgsigmaaldrich.com In the case of TRH analogues, the C-terminal prolinamide is important for interaction with the S2' subsite of pyroglutamyl-peptidase II. researchgate.netportlandpress.com
Deamidation of the C-terminal proline residue in a TRH analogue designed as a PPII inhibitor resulted in a loss of inhibitory activity. portlandpress.com However, some modifications at this position are tolerated. For instance, extension of the C-terminus with hydrophobic amino acids led to a significant increase in inhibitory potency against PPII. researchgate.netportlandpress.com Conversely, thionation of the C-terminal amide in TRH, creating a thioamide, resulted in an analogue with increased binding affinity to pituitary receptors. d-nb.info This highlights that even subtle changes at the C-terminus can have a significant impact on biological activity.
Conformational Analysis and its Correlation with Biological Potency
The three-dimensional conformation of pyroglutamyl-histidyl-proline analogues is intrinsically linked to their biological potency. Conformational analysis, through techniques like NMR spectroscopy and molecular dynamics simulations, helps to elucidate the spatial arrangement of the peptide and how this influences its interaction with receptors and enzymes. pnas.orgacs.orgarizona.edunih.gov
The correlation between a specific conformation and biological activity is a key goal of these studies. By designing and analyzing conformationally constrained analogues, such as cyclic peptides, researchers can identify the "bioactive conformation" – the spatial arrangement required for optimal receptor binding and activation. nih.gov For example, the cyclization of a peptide can reduce its conformational entropy, leading to increased target specificity and enhanced biological potency. nih.gov The biological activity of different stereoisomers can also provide valuable conformational insights, as only specific spatial arrangements of functional groups may be active. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyroglutamyl-Histidyl-Proline Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com For pyroglutamyl-histidyl-proline analogues, QSAR models have been developed to predict receptor binding affinity, enzyme inhibition, and other biological responses based on the physicochemical properties of the analogues. researchgate.netresearchgate.netportlandpress.com
These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical relationship with their observed biological activity. This can include parameters related to hydrophobicity, electronics, and sterics. nih.gov For example, extensive QSAR studies on a series of PPII inhibitors derived from the Glp-Asn-ProNH2 scaffold indicated that key functionalities in the basic molecular structure combine in a unique way to cause inhibition. researchgate.netportlandpress.com
QSAR can be a powerful tool in drug design, allowing for the virtual screening of large libraries of compounds and the rational design of new analogues with improved potency and selectivity. nih.gov By understanding the structural features that are most important for activity, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.
Analytical Methodologies for the Characterization and Quantification of Pyroglutamyl Histidyl Proline
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental tool for the separation of pGlu-His-Pro-OH from related substances, impurities, and complex biological matrices. The choice of technique depends on the specific analytical goal, such as purity assessment, quantification, or preparative isolation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of peptides like pGlu-His-Pro-OH due to its high resolution and sensitivity. harvard.edu
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of pGlu-His-Pro-OH. nih.gov This technique separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C8 or C18 alkyl chains bonded to silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govoup.com In the analysis of human urine samples, RP-HPLC has been successfully used with various column packings, including octadecyl, octyl, and cyanonitrile silica (B1680970), demonstrating the versatility of this technique. oup.com A gradient elution, where the concentration of the organic modifier is increased over time, is typically employed to achieve optimal separation.
| Parameter | Condition |
| Column | RP-8 |
| Mobile Phase A | 0.01 M ammonium (B1175870) acetate, pH 4 |
| Mobile Phase B | Acetonitrile or Isopropanol |
| Gradient | 1%/min gradient of Mobile Phase B |
| Detection | Radioimmunoassay (RIA) |
| Example of RP-HPLC conditions used for the purification of human urinary TRH. oup.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) serves as a valuable alternative to RP-HPLC, particularly for highly polar compounds that show little retention on reversed-phase columns. sigmaaldrich.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. sigmaaldrich.comthermofisher.com This creates a water-enriched layer on the stationary phase, and separation is achieved through a partitioning mechanism of the analyte between the mobile phase and this aqueous layer. sigmaaldrich.com For a polar tripeptide like pGlu-His-Pro-OH, HILIC can offer different selectivity compared to RP-HPLC, which is advantageous in complex separation challenges. nih.govmdpi.com
Supercritical Fluid Chromatography (SFC) is a newer technique that is gaining traction for the rapid separation of peptides. americanpharmaceuticalreview.comjascoinc.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. shimadzu.com This results in lower viscosity and higher diffusivity compared to liquid mobile phases, allowing for faster analysis times without a significant loss of resolution. americanpharmaceuticalreview.comjascoinc.comshimadzu.com The polarity of the mobile phase can be adjusted by adding modifiers like methanol, making it suitable for the analysis of a range of peptides, from hydrophobic to more hydrophilic ones like pGlu-His-Pro-OH. shimadzu.comperlan.com.pl
Thin-Layer Chromatography (TLC) is a simpler and more cost-effective chromatographic technique that can be used for the preliminary analysis and purity assessment of peptides. While not as high-resolution as HPLC, TLC can be a useful screening tool. The separation is based on the differential partitioning of the peptide between a stationary phase (e.g., silica gel on a plate) and a mobile phase that moves up the plate by capillary action. The separated components are visualized as spots, often by staining with reagents like ninhydrin, although this is not effective for pGlu-His-Pro-OH due to the blocked N-terminus. Specific visualization agents would be required.
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge at a specific pH. nih.gov For peptides, the charge is determined by the ionizable side chains of the amino acids and the terminal groups. IEC can be a powerful tool, particularly as an initial purification step. For instance, cation exchange chromatography on SP-Sephadex-C-25 has been employed for the prepurification of TRH from urine samples before final analysis by HPLC. oup.comoup.com
Gel Filtration Chromatography , also known as size-exclusion chromatography (SEC), separates molecules based on their size. harvard.edunih.gov The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. nih.govharvardapparatus.com This technique is useful for separating pGlu-His-Pro-OH from larger proteins or smaller contaminants, and it can also be used for buffer exchange or desalting of the peptide sample. harvard.eduharvardapparatus.com It has been used to estimate the molecular mass of enzymes that degrade TRH, indicating its utility in separating molecules within a similar molecular weight range. nih.gov
Mass Spectrometry (MS) for Molecular Mass Determination and Sequence Analysis
Mass spectrometry is an indispensable tool for the structural characterization of peptides. It provides precise molecular weight information and can be used to determine the amino acid sequence.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of peptides like pGlu-His-Pro-OH. In ESI-MS, the peptide in solution is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with one or more charges. A key advantage of ESI is its ability to produce multiply charged ions from large molecules, though for a small tripeptide like pGlu-His-Pro-OH, singly or doubly charged ions are most common. This technique, when coupled with a mass analyzer, provides a highly accurate determination of the molecular mass of the peptide.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection specificity and sensitivity of tandem mass spectrometry. nih.govnih.govendocrine-abstracts.org This is a powerful technique for the definitive identification and quantification of pGlu-His-Pro-OH, especially in complex biological samples. nih.govdocumentsdelivered.comresearchgate.net
In an LC-MS/MS experiment, the sample is first separated by HPLC. The eluent from the HPLC is then introduced into the mass spectrometer. In the first stage of mass analysis (MS1), the parent ion corresponding to pGlu-His-Pro-OH is selected. This parent ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second stage of mass analysis (MS2). The fragmentation pattern is characteristic of the peptide's sequence and can be used for unambiguous identification.
For quantification, a method called Selected Reaction Monitoring (SRM) is often employed. nih.govresearchgate.net In SRM, the mass spectrometer is set to specifically monitor a predefined transition from a parent ion to a specific fragment ion. For pGlu-His-Pro-OH, a specific and intense fragmentation is the cleavage of the peptide bond between histidine and proline, resulting in the b2 product ion (pGlu-His+) at a mass-to-charge ratio (m/z) of 249.1. nih.govdocumentsdelivered.comresearchgate.net By monitoring this specific transition, a very high degree of selectivity and sensitivity can be achieved, with detection limits in the femtomole range. nih.govdocumentsdelivered.com
| Parameter | Value |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI) |
| Monitoring Mode | Selected Reaction Monitoring (SRM) |
| Parent Ion (TRH) | m/z 363.2 ([M+H]⁺) |
| Product Ion (b2 fragment) | m/z 249.1 (pGlu-His⁺) |
| Limit of Detection | 1 fmol |
| Key parameters for the quantification of TRH by LC-MS/MS. nih.govdocumentsdelivered.comresearchgate.net |
This targeted approach allows for the accurate quantification of pGlu-His-Pro-OH in various biological matrices, such as rat hypothalami, by filtering out the noise from other co-eluting compounds. nih.govdocumentsdelivered.com
Detection of Post-Translational Modifications (e.g., Pyroglutamylation)
The defining feature of H-Pyr-His-Pro-OH is the N-terminal pyroglutamyl residue, which is a form of post-translational modification (PTM) resulting from the cyclization of a glutamine or glutamate (B1630785) residue. Detecting this modification is crucial for confirming the identity of the peptide. A variety of methods can be employed for PTM analysis, broadly categorized into antibody-based techniques and mass spectrometry (MS)-based approaches. nih.gov
Immunoprecipitation (IP) is a core technique that can enrich for specific, low-abundance PTMs. cytoskeleton.combitesizebio.com By using an antibody that specifically targets the pyroglutamyl modification, the peptide can be isolated from complex mixtures. Following enrichment, the sample can be analyzed by methods like Western blotting or, more powerfully, mass spectrometry to confirm the presence of the modification. cytoskeleton.combitesizebio.com
Mass spectrometry is a primary tool for identifying PTMs because it can detect the mass shift caused by the modification. bitesizebio.com The cyclization of an N-terminal glutamine to pyroglutamic acid results in a loss of 17 Da (the mass of ammonia), a change readily detectable by high-resolution MS. For pyroglutamyl peptides, enzymatic digestion protocols often require a specific pretreatment. Standard acid hydrolysis converts the pyroglutamic acid residue into glutamic acid, which can mask the modification. thieme-connect.de Therefore, enzymatic digestion using pyroglutamate (B8496135) aminopeptidase (B13392206) is essential prior to further analysis. This enzyme specifically cleaves the N-terminal pyroglutamyl residue, allowing for accurate sequencing and compositional analysis. thieme-connect.dethieme-connect.de
Table 1: Common Methods for PTM Detection
| Method | Principle | Application to Pyroglutamylation |
|---|---|---|
| Mass Spectrometry (MS) | Detects mass-to-charge ratio of molecules. PTMs cause a characteristic mass shift. | Identifies the mass difference corresponding to the formation of the pyroglutamyl ring. |
| Immunoprecipitation (IP) | Uses specific antibodies to isolate and enrich for modified proteins/peptides. | Enriches for pyroglutamylated peptides from a complex sample using anti-pGlu antibodies. |
| Enzymatic Digestion | Utilizes enzymes to cleave peptide bonds. Specific peptidases are needed for modified residues. | Pyroglutamate aminopeptidase is used to specifically remove the pGlu residue for sequencing. thieme-connect.de |
| Western Blotting | Uses antibodies to detect specific proteins/modifications after gel electrophoresis. | Can detect the pGlu modification if a specific primary antibody is available. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Distinction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of peptides in solution, providing insights into conformation, dynamics, and the presence of isomers. For H-Pyr-His-Pro-OH, NMR is instrumental in confirming the covalent structure and characterizing the three-dimensional arrangement of its constituent amino acids.
Proton (¹H) NMR can be used to analyze the chemical environment of each hydrogen atom in the peptide. The proline residue is particularly significant as the X-Pro peptide bond can exist in both cis and trans conformations. These isomers are often in slow exchange on the NMR timescale, leading to two distinct sets of signals for the residues adjacent to and including proline. nih.gov Analysis of the chemical shifts and coupling constants, particularly for the proline ring protons, can help determine the puckering of the pyrrolidine (B122466) ring and the dihedral angles of the peptide backbone. nih.gov
Furthermore, advanced NMR techniques like 2D Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-bond and through-space connectivities, respectively. This data allows for the complete assignment of proton and carbon signals and provides distance constraints used to build a 3D model of the peptide's preferred conformation in solution. For H-Pyr-His-Pro-OH, NMR can unambiguously confirm the presence of the pyroglutamyl ring and the integrity of the histidine and proline residues. nih.govanu.edu.au
Amino Acid Analysis for Compositional Verification
Amino Acid Analysis (AAA) is a fundamental biochemical technique used to determine the amino acid composition of a peptide or protein. It serves as a crucial verification step to confirm that the correct amino acids are present in the expected stoichiometric ratios.
The standard procedure for AAA involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation, detection, and quantification. However, as mentioned previously, the pyroglutamyl residue presents a unique challenge. During standard acid hydrolysis conditions (e.g., 6N HCl at 110°C), pyroglutamic acid is quantitatively converted back to glutamic acid. thieme-connect.de This would lead to an incorrect compositional analysis, showing glutamic acid instead of pyroglutamic acid.
To achieve accurate compositional verification of H-Pyr-His-Pro-OH, a sequential enzymatic digestion is required prior to analysis. thieme-connect.de The protocol involves:
Incubation with Pyroglutamate Aminopeptidase: This enzyme specifically cleaves the N-terminal pyroglutamyl residue from the peptide.
Incubation with Aminopeptidase M: This exopeptidase then sequentially cleaves the newly exposed histidine and finally the proline residue.
After complete enzymatic digestion, the resulting free amino acids (pyroglutamic acid, histidine, and proline) can be separated and quantified using techniques like ion-exchange chromatography or reversed-phase HPLC with pre-column derivatization. thieme-connect.de This method ensures the integrity of the pyroglutamate residue is maintained for accurate analysis.
Immunoassays (e.g., Radioimmunoassay) for Sensitive Detection
Immunoassays are highly sensitive and specific methods that utilize the binding affinity between an antibody and its antigen for detection and quantification. For the sensitive detection of H-Pyr-His-Pro-OH, particularly in biological matrices, the radioimmunoassay (RIA) has been successfully developed. oup.comnih.gov
A highly specific RIA for the measurement of pGlu-His-Pro-OH has been established. nih.gov The principle of this competitive assay involves:
A known quantity of radiolabeled H-Pyr-His-Pro-OH (the "tracer") is mixed with a limited amount of a highly specific antibody against the peptide.
The unlabeled peptide from a standard or unknown sample is added to this mixture.
The unlabeled peptide competes with the radiolabeled tracer for the limited antibody binding sites.
After reaching equilibrium, the antibody-bound fraction is separated from the unbound fraction.
The radioactivity of the bound fraction is measured.
As the concentration of the unlabeled peptide in the sample increases, it displaces more of the radiolabeled tracer, leading to a decrease in the measured radioactivity of the bound fraction. A standard curve is generated using known concentrations of the peptide, which allows for the precise quantification of H-Pyr-His-Pro-OH in the unknown sample. This technique offers excellent sensitivity for measuring low concentrations of the peptide. oup.comnih.gov
Advanced Techniques for Impurity Detection and Characterization (e.g., Ion Mobility Spectrometry)
Ensuring the purity of a synthetic peptide is critical. While HPLC is the standard for purity assessment, advanced techniques are often required to detect and characterize challenging impurities, such as isomers that may co-elute chromatographically. Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IM-MS), has emerged as a powerful tool for this purpose. nih.govbiopharmaspec.com
IM-MS adds an additional dimension of separation based on the size, shape, and charge of an ion, which is characterized by its collision cross-section (CCS). biopharmaspec.com Ions are propelled through a gas-filled drift tube, and their drift time is measured; compact ions travel faster than extended ones. This technique is particularly valuable for separating isobaric (same mass) and isomeric (same sequence, different arrangement) impurities that cannot be resolved by MS or conventional LC alone. mobilionsystems.commobilionsystems.com
For H-Pyr-His-Pro-OH, potential impurities could include diastereomers (containing D-amino acids instead of the native L-amino acids) or cis/trans isomers of the proline peptide bond. These subtle structural differences can lead to distinct CCS values, allowing them to be separated and identified by high-resolution ion mobility (HRIM). mobilionsystems.comacs.org The combination of liquid chromatography with HRIM-MS provides an exceptionally powerful analytical platform for comprehensive impurity profiling, ensuring the identity and purity of the target peptide. mobilionsystems.commobilionsystems.com
Table 2: Comparison of Analytical Techniques for H-Pyr-His-Pro-OH
| Technique | Primary Application | Key Information Provided |
|---|---|---|
| Mass Spectrometry (MS) | Identification & PTM Detection | Molecular weight, confirmation of pyroglutamylation. |
| NMR Spectroscopy | Structural Elucidation | 3D conformation, cis/trans isomerism, covalent structure confirmation. |
| Amino Acid Analysis (AAA) | Compositional Verification | Stoichiometric ratio of constituent amino acids (requires enzymatic digestion). thieme-connect.de |
| Radioimmunoassay (RIA) | Sensitive Quantification | Precise measurement of peptide concentration in complex samples. nih.gov |
| Ion Mobility Spectrometry (IMS) | Impurity & Isomer Separation | Separation of isomers (e.g., diastereomers, cis/trans) based on shape. biopharmaspec.com |
Advanced Biophysical and Computational Approaches in Pyroglutamyl Histidyl Proline Research
Molecular Modeling and Dynamics Simulations for Ligand-Receptor Interactions
Molecular modeling and dynamics simulations are powerful computational tools that provide detailed insights into the interactions between a ligand, such as Pyroglutamyl-Histidyl-Proline (also known as Thyrotropin-Releasing Hormone, TRH), and its receptor at an atomic level. acs.org These methods are particularly crucial for understanding the binding mechanisms of peptides to G protein-coupled receptors (GPCRs), like the TRH receptor, whose complex structures can be challenging to determine experimentally. elifesciences.orgoup.com
Simulations, such as mixed mode Monte Carlo/stochastic dynamics (MC-SD), have been employed to explore the conformational states of the TRH-receptor complex. acs.org These studies allow for extensive sampling of the ligand and receptor's torsional space, providing a dynamic picture of their interaction. acs.org A simulated annealing protocol, where the system is gradually cooled, helps in identifying stable and energetically favorable binding poses. acs.org
Research has identified several key residues within the TRH receptor's binding pocket that form persistent interactions with the peptide. By analyzing the pairwise interaction energies, a physicochemical basis for the ligand-receptor complex can be established. acs.org The TRH molecule is typically analyzed by dividing it into its constituent parts: the pyroglutamyl (pGlu) ring, the histidine (His) residue, and the proline (Pro) amide, along with the peptide backbone. acs.org
Key interactions identified through these simulations include:
Pyroglutamyl (pGlu) Residue: This portion of the peptide shows a significant interaction with Tyrosine-106 (Tyr106) of the receptor. This interaction can manifest as a hydrogen bond, although it may compete with Aspartate-195 (Asp195) for this H-bond. When Asp195 interacts with Arginine-283 (Arg283), a stable H-bond forms between pGlu and Tyr106. acs.org
Histidine (His) Residue: The histidine residue primarily engages in van der Waals attractions with Tyrosine-282 (Tyr282). A weak electrostatic repulsion has also been noted with Arginine-306 (Arg306). acs.org
Proline (Pro) Amide: The C-terminal prolinamide forms a strong and frequent hydrogen bonding interaction with Arginine-306 (Arg306). acs.org
Peptide Backbone: The backbone carbonyls frequently form hydrogen bonds with the hydroxyl group of Tyr282 and have strong, often multiple, interactions with Arg306. acs.org
These dynamic simulations reveal the flexibility of both the ligand and the receptor, and how the receptor environment can induce a conformational change in the peptide, for instance, from an extended form to a folded, α-helical conformation within the binding pocket. acs.org
| Peptide Moiety | Receptor Residue | Interaction Type | Description |
|---|---|---|---|
| Pyroglutamyl (pGlu) | Tyr106 | Hydrogen Bond | Forms a bimodal interaction, representing populations with and without an H-bond. |
| Histidine (His) | Tyr282 | van der Waals | Persistent attractive interaction. |
| Histidine (His) | Arg306 | Electrostatic | Weak repulsive interaction. |
| Proline Amide (Pro-NH2) | Arg306 | Hydrogen Bond | Strong and frequent interaction. |
| Backbone Carbonyls | Tyr282 | Hydrogen Bond | Frequent H-bonding with the hydroxyl group. |
| Backbone Carbonyls | Arg306 | Electrostatic/H-Bond | Strong and often multiple interactions. |
Computational Prediction of Peptide Conformation and Stability
Computational methods are essential for predicting the three-dimensional conformation and assessing the stability of peptides like Pyroglutamyl-Histidyl-Proline. computabio.com Peptides are often highly flexible molecules that can adopt multiple conformations in solution, and their stability is a critical factor for their biological function. computabio.comacs.org
The stability of a peptide is influenced by several factors, including its amino acid sequence, side-chain interactions, hydrogen bonding patterns, and the solvent environment. rsc.org Computational analyses can elucidate degradation mechanisms, such as proteolysis and chemical modifications, and predict the peptide's lifespan under various conditions. computabio.com Proline residues, in particular, play a significant role in peptide conformation and stability. The cyclic nature of the proline side chain restricts the conformational freedom of the peptide backbone, which can increase the stability of a particular folded structure by decreasing the conformational entropy of the denatured state. nih.gov
For Pyroglutamyl-Histidyl-Proline, computational studies suggest that the peptide undergoes a significant conformational change upon binding to its receptor. While it may exist in a more extended form in solution, simulations show that its backbone adopts an α-helical conformation when situated inside the receptor's binding pocket. acs.org This indicates that the energy required for this conformational change is provided by the favorable interactions with the receptor. acs.org
The stability of peptides can be quantified computationally by running simulations under various conditions (e.g., high temperature) and measuring metrics like the time it takes for the structure to unfold. cityu.edu.hk Factors that contribute to the stability of peptide structures, which can be modeled computationally, are summarized below.
| Factor | Computational Approach | Impact on Stability |
|---|---|---|
| Secondary Structure (α-helix, β-sheet) | Molecular Dynamics, Secondary Structure Prediction | Formation of stable secondary structures reduces flexibility and susceptibility to degradation. computabio.com |
| Hydrogen Bonding | MD Simulations, Quantum Mechanics | Intramolecular H-bonds stabilize folded conformations. rsc.org |
| Hydrophobic Packing | MD Simulations, Solvent Accessible Surface Area | Burying hydrophobic residues away from water stabilizes the peptide core. acs.org |
| Conformational Entropy | Normal Mode Analysis, MD Simulations | Residues like proline restrict backbone flexibility, reducing the entropy of the unfolded state and stabilizing the folded state. nih.gov |
| Solvation | MD Simulations with explicit solvent | Interactions with solvent molecules can either stabilize or destabilize the peptide structure. acs.org |
Application of Molecular Electrostatic Potential and Non-Covalent Interaction Analyses
Molecular Electrostatic Potential (MEP) and Non-Covalent Interaction (NCI) analyses are computational techniques that provide further understanding of the electronic and bonding characteristics of molecules like Pyroglutamyl-Histidyl-Proline and its receptor complexes.
Molecular Electrostatic Potential (MEP) analysis calculates and visualizes the electrostatic potential on the electron density surface of a molecule. rsc.org This method is highly effective for identifying electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) indicate areas rich in electrons, such as those around oxygen or nitrogen atoms, which are prone to electrophilic attack or hydrogen bond acceptance. Conversely, regions of positive potential (colored blue) are electron-deficient, often found around hydrogen atoms bonded to electronegative atoms, and are favorable for nucleophilic attack or hydrogen bond donation. researchgate.net In the context of the TRH-receptor complex, an MEP analysis would visually confirm the electrostatic interactions observed in dynamics simulations. For instance, it would show a positive potential around the side chains of Arg306 and a negative potential around the carbonyl oxygens of the peptide backbone, illustrating the basis for their strong electrostatic attraction and hydrogen bonding. acs.org
Non-Covalent Interaction (NCI) analysis is a method used to identify and visualize weak, non-covalent interactions in 3D space. mdpi.com It is based on the electron density and its derivatives. The analysis generates surfaces between interacting atoms, which are color-coded to indicate the type and strength of the interaction. Typically, blue surfaces indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces signify repulsive steric clashes. mdpi.com For the TRH-receptor complex, NCI analysis would provide a clear visual map of the key interactions: a blue surface between the proline amide and Arg306, highlighting the strong H-bond; a green surface between the histidine ring and Tyr282, confirming the van der Waals contact; and potentially red patches indicating steric repulsion, such as the weak electrostatic repulsion between His and Arg306. acs.org
Together, these analyses offer a detailed, static picture that complements the dynamic information from MD simulations, providing a comprehensive understanding of the forces driving ligand-receptor recognition.
Crystallographic Studies of Pyroglutamyl-Histidyl-Proline or its Complexes (if available)
X-ray crystallography is a powerful experimental technique for determining the precise three-dimensional atomic structure of molecules, including peptides and protein-ligand complexes. nih.gov The resulting atomic coordinates provide unambiguous and accurate structural data that is invaluable for understanding biological function and for rational drug design. nih.gov
However, obtaining high-quality crystals suitable for X-ray diffraction can be a major bottleneck, especially for complex biological macromolecules like G protein-coupled receptors (GPCRs), to which the TRH receptor belongs. oup.com These membrane-bound proteins are notoriously difficult to crystallize, which has historically limited the availability of experimental structures.
To date, there are no publicly available crystal structures of Pyroglutamyl-Histidyl-Proline in a complex with its receptor. The lack of an experimental crystal structure necessitates the use of computational methods to understand its structure and interactions. Structural models of the TRH receptor are typically generated using homology modeling, where the amino acid sequence of the receptor is mapped onto the known crystal structure of a related GPCR. oup.com These models, while predictive, are then refined and validated using molecular dynamics simulations, as described in the preceding sections, to study the binding of ligands like Pyroglutamyl-Histidyl-Proline. oup.comacs.org
While crystallography of the isolated peptide might be feasible, the most biologically relevant information comes from its structure when bound to its target receptor. Therefore, the field continues to rely heavily on advanced computational approaches to bridge this gap in experimental structural data.
Future Directions and Unexplored Avenues in Pyroglutamyl Histidyl Proline Academic Research
Elucidating Novel Physiological Roles Beyond Known TRH-Related Pathways
While the role of Pyroglutamyl-Histidyl-Proline in stimulating the release of thyroid-stimulating hormone (TSH) is well-established, a growing body of evidence indicates its involvement in a multitude of non-thyroidal physiological processes. nih.govcreative-peptides.com Future research is poised to significantly expand our understanding of these extra-hypophysiotropic functions.
One promising area of investigation is the role of this tripeptide in pancreatic function and glucose metabolism. nih.gov Studies have found that Pyroglutamyl-Histidyl-Proline is expressed in the pancreas and may be pivotal for pancreatic development during the prenatal period. nih.gov In adults, it may protect pancreatic β-cells from apoptosis and stimulate their regeneration. nih.gov Animal models lacking the peptide have shown hyperglycemia that is not reversible with thyroid hormone administration, suggesting a direct role in glucose homeostasis. nih.gov
Furthermore, Pyroglutamyl-Histidyl-Proline acts as a neuromodulator in the central nervous system (CNS), influencing processes such as thermoregulation, feeding behavior, water intake, and mood. nih.govcreative-peptides.com Its excitatory, or "ergotrophic," effects on the brain impact arousal, sleep-wake cycles, and cognitive function. nih.gov There is also evidence implicating the tripeptide in the pathophysiology of major depression and in modulating seizure activity. nih.govcreative-peptides.com A summary of these established and emerging roles is presented in Table 1.
| Physiological System | Established Role | Emerging/Unexplored Role | Supporting Evidence |
|---|---|---|---|
| Endocrine (HPT Axis) | Stimulation of TSH and Prolactin Release | Regulation of GH, Vasopressin, and Insulin | nih.gov |
| Pancreatic Function | Largely Unexplored | Promotion of β-cell proliferation, protection from apoptosis, regulation of glucose metabolism | nih.gov |
| Central Nervous System | Neuromodulator | Regulation of arousal, sleep, cognition, mood, and seizure activity; potential role in major depression | nih.govcreative-peptides.com |
| Metabolic Regulation | Indirect via Thyroid Hormones | Direct regulation of thermogenesis, feeding behavior, and water intake | creative-peptides.com |
| Gastrointestinal System | Largely Unexplored | Modulation of gastrointestinal function | nih.gov |
Future research should aim to delineate the precise molecular mechanisms underlying these diverse effects, moving beyond phenomenological observations to a detailed understanding of the signaling pathways involved.
Investigating Specificity and Diversity of TRH Receptor Subtypes and their Ligands
The biological effects of Pyroglutamyl-Histidyl-Proline are mediated by specific G protein-coupled receptors (GPCRs). To date, several subtypes of the TRH receptor (TRH-R) have been identified, though their expression and function vary significantly across species. pharmiweb.com In humans, only the TRH receptor type 1 (TRH-R1) is well-characterized. creative-peptides.com A second subtype, TRH-R2, has been identified in rats, mice, and other species but not in humans. However, recent evidence suggests that humans may express a distinct receptor subtype whose sequence has yet to be fully characterized. liverpool.ac.uk
The known receptor subtypes exhibit important functional differences. For instance, in rodents, TRH-R1 is primarily associated with neuroendocrine responses, while TRH-R2 appears to mediate neurotransmitter effects. diagnosticsworldnews.com The two subtypes also show different signaling properties; TRH-R2 has a higher basal (ligand-independent) signaling activity and is internalized more rapidly than TRH-R1 following ligand binding. diagnosticsworldnews.com The discovery of a novel TRH-based compound, JAK4D, which binds to a pharmacologically distinct receptor in the human brain, further underscores the potential for unexplored receptor diversity. liverpool.ac.uk
A key area for future investigation is the concept of "biased agonism," where different ligands binding to the same receptor can stabilize distinct receptor conformations, leading to the activation of different downstream signaling pathways. creative-peptides.com For example, the synthetic TRH analog taltirelin (B1682926) induces different phosphorylation patterns compared to the endogenous tripeptide, suggesting that the TRH-R can initiate a wide range of signaling events that are currently unrecognized. creative-peptides.com A comparative overview of known TRH receptor subtypes is provided in Table 2.
| Receptor Subtype | Species Expression | Primary Location/Function (in non-humans) | Key Characteristics | Reference |
|---|---|---|---|---|
| TRH-R1 | Humans, Mouse, Rat, and others | Neuroendocrine regions (pituitary), autonomic nervous system | Mediates classic HPT axis functions; lower basal signaling activity. | diagnosticsworldnews.com |
| TRH-R2 | Mouse, Rat (not found in humans) | CNS regions for somatosensory signals and higher cerebral functions | Mediates neurotransmitter effects; higher basal signaling and faster internalization. | diagnosticsworldnews.com |
| TRH-R3 | Birds, Xenopus laevis | Brain tissue | Exhibits very low affinity for TRH, suggesting another peptide may be its cognate ligand. | pharmiweb.comdiagnosticsworldnews.com |
| Novel Human Receptor | Humans (proposed) | Brain | Pharmacologically distinct from pituitary TRH-R1; sequence awaits characterization. | liverpool.ac.uk |
Elucidating the full spectrum of TRH receptor subtypes in humans and understanding how different ligands can selectively activate specific signaling cascades will be critical for developing targeted therapeutics with improved efficacy and fewer side effects.
Development of Advanced Methodologies for In Vivo Metabolic Profiling
Understanding the physiological roles of Pyroglutamyl-Histidyl-Proline requires a clear picture of its lifecycle in the body, including its absorption, distribution, metabolism, and excretion (ADME). diagnosticsworldnews.com Neuropeptides are notoriously challenging to analyze in vivo due to their low concentrations and rapid degradation. researchgate.net Future research will depend on the development and application of advanced analytical techniques to overcome these hurdles.
Modern mass spectrometry (MS), particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool for this purpose. nih.govresearchgate.net These methods offer high sensitivity and selectivity, allowing for the accurate quantification of the parent tripeptide and its various metabolites in complex biological matrices like blood, cerebrospinal fluid, and tissues. nih.govmdpi.com
A particularly promising approach is the use of stable isotope labeling (SIL). pharmiweb.com In this technique, peptides are synthesized with non-radioactive heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), replacing their naturally occurring counterparts. creative-peptides.comdiagnosticsworldnews.com These labeled peptides are chemically identical to the endogenous molecule but can be distinguished by their mass in an MS analysis. pharmiweb.com By introducing a SIL version of Pyroglutamyl-Histidyl-Proline into a biological system, researchers can precisely track its metabolic fate, differentiate it from the endogenous pool, and quantify its degradation products with high accuracy. diagnosticsworldnews.com
Emerging techniques capable of analyzing minute sample volumes, such as capillary electrophoresis and single-cell mass spectrometry, represent the next frontier. nih.govnih.gov These methods could one day allow for the metabolic profiling of Pyroglutamyl-Histidyl-Proline within individual cells or specific neuronal circuits, providing an unprecedented level of spatial and temporal resolution.
Exploration of Pyroglutamyl-Histidyl-Proline Interactions with Unidentified Biological Targets
While the known TRH receptors are the primary targets of Pyroglutamyl-Histidyl-Proline, the possibility of interactions with other, as-yet-unidentified biological molecules cannot be dismissed. The broad range of physiological effects initiated by this tripeptide suggests that its network of interactions may be more complex than currently appreciated.
Future research could focus on identifying non-canonical binding partners. For example, studies have shown that synthetic macrocyclic molecules can be designed to bind TRH with high selectivity, acting as inhibitors. nih.gov This demonstrates that the tripeptide's structure is amenable to binding within molecular cavities other than its known receptors, raising the possibility that analogous natural binding partners exist.
Furthermore, some effects of the tripeptide may not involve direct receptor binding but rather allosteric modulation of other proteins or participation in broader signaling pathway cross-talk. The observed links between Pyroglutamyl-Histidyl-Proline and the phosphorylation of the Epidermal Growth Factor (EGF) receptor in the pancreas is one such example that warrants further investigation. nih.gov Additionally, the primary metabolite of TRH, Histidyl-proline diketopiperazine or cyclo(His-Pro), exerts biological effects despite the lack of identified high-affinity binding sites, suggesting the existence of unidentified targets for TRH metabolites that are part of the tripeptide's broader sphere of influence. nih.gov A systematic search for novel interacting partners using techniques like affinity chromatography, pull-down assays, and yeast two-hybrid screening could reveal new mechanisms of action and physiological roles.
Integration of Omics Data for Comprehensive Understanding of the Tripeptide's Network Biology
To fully comprehend the multifaceted role of Pyroglutamyl-Histidyl-Proline, a holistic, systems-level approach is necessary. The integration of various "omics" data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to map the complex biological networks influenced by this tripeptide. researchgate.netoup.com
A key future direction is to move beyond single-pathway analysis and use multi-omics approaches to build a comprehensive model of the tripeptide's network biology. For instance, research has shown that Pyroglutamyl-Histidyl-Proline can affect a wide array of gene expression in the pancreas, including genes for growth factors. nih.gov A transcriptomic study (analyzing mRNA levels) could identify all the genes whose expression is altered by the tripeptide in pancreatic cells. This could then be integrated with proteomic data to see how these changes in gene expression translate to changes in protein levels, and with metabolomic data to understand the ultimate impact on cellular metabolism.
This integrative approach can reveal how different layers of biological information are interconnected and can help identify key nodes and pathways that mediate the tripeptide's effects. mdpi.comresearchgate.net By combining multi-omics data with clinical information, researchers can identify novel biomarkers and understand how the Pyroglutamyl-Histidyl-Proline network is rewired in disease states, paving the way for new diagnostic and therapeutic strategies. oup.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
